molecular formula C11H21ClN2 B135644 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride CAS No. 157197-54-1

1,3-di-tert-Butyl-1H-imidazol-3-ium chloride

Cat. No.: B135644
CAS No.: 157197-54-1
M. Wt: 216.75 g/mol
InChI Key: GJECSWIRMFBYOI-UHFFFAOYSA-M
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Description

1,3-di-tert-Butyl-1H-imidazol-3-ium chloride is a useful research compound. Its molecular formula is C11H21ClN2 and its molecular weight is 216.75 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Activities

1,3-di-tert-Butyl-1H-imidazol-3-ium chloride shows potential in catalytic activities. For instance, ruthenium(II) carbonyl chloride complexes containing pyridine-functionalized N-heterocyclic carbenes exhibit catalytic activities in hydrogen transfer reactions of ketones (Cheng et al., 2009).

Synthesis and Characterization of Ionic Liquids

The compound plays a role in the synthesis and characterization of new dual functionalized imidazolium-based ionic liquids. These ionic liquids have been analyzed for their thermophysical properties like viscosity, density, and thermal behavior (Muhammad et al., 2012).

Ring-Opening Metathesis Polymerization

It's used in the generation of ruthenium-N-heterocyclic carbene complexes for ring-opening metathesis polymerization of cyclooctene (Delaude et al., 2002).

Hydrogen Bonding Studies

Studies on hydrogen bonding, particularly in relation to viscosity and melting points in ionic liquids, have utilized derivatives of imidazolium chloride, providing insights into molecular interactions (Hunt, 2007).

Coordination Chemistry

The compound is significant in coordination chemistry, for instance, in forming complexes with palladium (Wang et al., 2004).

Organocatalytic Synthesis

It has been used as a precatalyst in organocatalytic synthesis, such as in the multicomponent carboxylation of terminal alkynes with CO2 (Papastavrou et al., 2019).

Energetic Material Research

In propellant research and technology, its derivatives are being explored as insensitive energetic materials (Rao & Muralidharan, 2013).

Corrosion Inhibition Studies

Research has also been conducted on the efficacy of imidazolium ionic liquids in corrosion inhibition, particularly for stainless steel in acidic solutions (El-Katori et al., 2021).

Safety and Hazards

“1,3-di-tert-Butyl-1H-imidazol-3-ium chloride” may cause irritation to the skin and eyes . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . In case of contact, rinse cautiously with water for several minutes .

Properties

IUPAC Name

1,3-ditert-butylimidazol-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N2.ClH/c1-10(2,3)12-7-8-13(9-12)11(4,5)6;/h7-9H,1-6H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJECSWIRMFBYOI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C[N+](=C1)C(C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464740
Record name 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157197-54-1
Record name 1H-Imidazolium, 1,3-bis(1,1-dimethylethyl)-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157197-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride act as a catalyst in the synthesis of propargylic esters? What makes it efficient?

A1: this compound acts as a precatalyst. It first reacts with CO2 to form an N-heterocyclic carbene (NHC)-carboxylate intermediate. [] This intermediate plays a crucial role in the catalytic cycle. The sterically hindered tert-butyl groups on the imidazolium ring are believed to enhance the nucleophilicity of the carbene, making it more reactive towards CO2. This NHC-carboxylate then reacts with organochlorides, leading to the formation of propargylic esters. The reaction proceeds under mild conditions, and the catalyst can be used in low amounts, making it an efficient method for propargylic ester synthesis. []

Q2: What are the advantages of using this compound compared to other catalysts for this type of reaction?

A2: this compound offers several advantages. Firstly, it's a simple, readily available, and cost-effective NHC precursor salt compared to many other catalysts. [] Secondly, the reaction proceeds under mild conditions, avoiding the need for harsh reagents or high temperatures. Lastly, this catalyst demonstrates good functional group tolerance, allowing for the synthesis of a diverse range of propargylic esters with various substituents on the phenylacetylene backbone. []

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